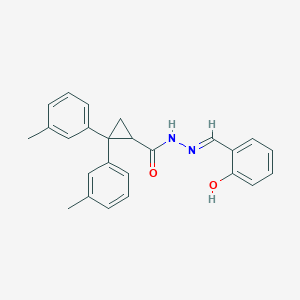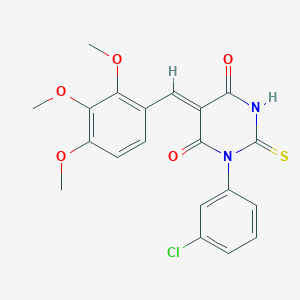![molecular formula C20H19NO3S B3732419 N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide](/img/structure/B3732419.png)
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, also known as BPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BPPM is a sulfonamide derivative that has shown promising results in various biological and biochemical studies.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to have antimicrobial activity against various bacterial strains, making it a potential therapeutic agent for the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is not fully understood. However, it has been suggested that N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide may prevent the spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. In vivo studies have shown that N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide can reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is also relatively non-toxic and has been found to have low cytotoxicity in vitro. However, there are also limitations to using N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide in lab experiments. For example, N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide. One potential direction is to investigate the mechanism of action of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide in more detail. This could involve identifying specific targets of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide and elucidating the signaling pathways involved. Another potential direction is to explore the potential applications of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide in other areas of medical research, such as neurodegenerative diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide in animal models and human clinical trials.
Propiedades
IUPAC Name |
1-phenyl-N-(4-phenylmethoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,16-18-9-5-2-6-10-18)21-19-11-13-20(14-12-19)24-15-17-7-3-1-4-8-17/h1-14,21H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPOHKQMSSUREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3732348.png)
![1-(3-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3732361.png)

![3,5-bis{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3732374.png)
![4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B3732393.png)
![2-[(3-methoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3732396.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3732402.png)
![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B3732422.png)
![{2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3732430.png)
![1-{2-[2-(1H-indol-3-ylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3732434.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3732436.png)
![N~2~-(4-bromophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732438.png)
![4-hydroxy-6-methyl-3-[7-(2-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B3732446.png)